7-(difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of molecular sieves to enhance yield suggest potential for industrial application .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, leading to various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and reduced derivatives .
Scientific Research Applications
7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), by binding to their active sites . This binding inhibits the activity of these enzymes, leading to the modulation of cellular processes such as cell cycle progression and signal transduction .
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-c]pyrimidine: Another isomer with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits similar “amino–nitro–amino” structural motifs and biological activities.
[1,2,4]Triazolo[4,3-a]pyrimidine: Shares similar chemical properties and applications.
Uniqueness: 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its difluoromethyl and ethyl substituents, which enhance its biological activity and stability compared to other similar compounds .
Properties
Molecular Formula |
C8H12F2N4 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
7-(difluoromethyl)-2-ethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H12F2N4/c1-2-6-12-8-11-4-3-5(7(9)10)14(8)13-6/h5,7H,2-4H2,1H3,(H,11,12,13) |
InChI Key |
XUENKHYQHMABGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=N1)C(F)F |
Origin of Product |
United States |
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